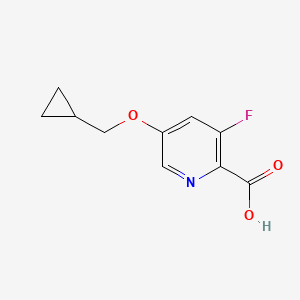![molecular formula C8H18ClNO B1383380 [2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride CAS No. 1803606-64-5](/img/structure/B1383380.png)
[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride
Descripción general
Descripción
“[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803606-64-5 . It has a molecular weight of 179.69 . The IUPAC name for this compound is (2-isopropyltetrahydrofuran-3-yl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride” is 1S/C8H17NO.ClH/c1-6(2)8-7(5-9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 179.69 .Aplicaciones Científicas De Investigación
Chromatographic Techniques and Complexation Methods
Large-scale syntheses of ethylidynetris(methanamine), including derivatives similar to “[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride,” have been achieved using cation-exchange chromatography and selective complexation methods. This process, significantly more efficient than conventional extraction methods, involves isolating pure hydrochloride salts directly from crude amine mixtures via acidification and chromatography. Alternatively, complexation with [Co(hexamine)] Cl3 followed by reduction and chromatography is used for isolation (Geue & Searle, 1983).
Synthesis and Characterization
A study details the synthesis and characterization of a novel 1,3-Dithiolane Compound, showcasing methodologies relevant to “[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride.” The compound was synthesized through a condensation reaction, and its structure was confirmed using various spectroscopic techniques (Zhai Zhi-we, 2014).
Novel Compound Synthesis
Another research describes the successful synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound bearing structural resemblance to “[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride.” The compound was synthesized via a polyphosphoric acid condensation route and characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Molecular Docking and Biological Studies
A study on Schiff base rare earth metal complexes, including 1-(furan-2-yl) methanamine derivatives, explored their characterization, molecular docking against microbial target proteins, and experimental antibacterial and anticancer activities. This research provides insights into the biological and medicinal applications of similar compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Fluorination Studies
Research into the electrochemical fluorination of esters derived from oxolane-2-yl-methanol, which is structurally related to “[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride,” reveals the formation of perfluoro(oxolane-2-yl-carbonylfluoride) as a desired compound. This illustrates the application of fluorination techniques in the modification of similar compounds (Takashi, Tamura, & Sekiya, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2-propan-2-yloxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-6(2)8-7(5-9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGSBCXNOYTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride | |
CAS RN |
1803606-64-5 | |
| Record name | 3-Furanmethanamine, tetrahydro-2-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1383297.png)
![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)

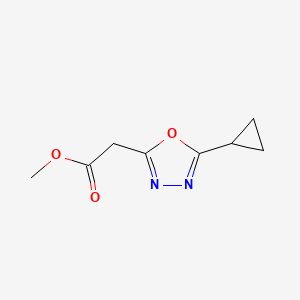
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
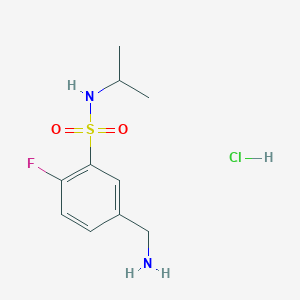
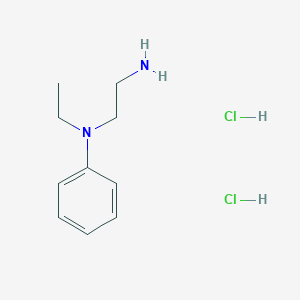

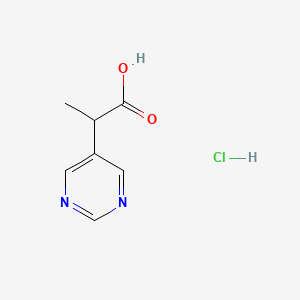
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
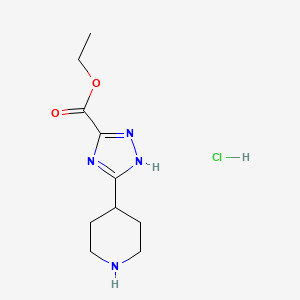

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
